tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1398705-01-5
VCID: VC5935647
InChI: InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)C(C2=CC=CC=C2)O
Molecular Formula: C15H21NO3
Molecular Weight: 263.337

tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate

CAS No.: 1398705-01-5

Cat. No.: VC5935647

Molecular Formula: C15H21NO3

Molecular Weight: 263.337

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate - 1398705-01-5

Specification

CAS No. 1398705-01-5
Molecular Formula C15H21NO3
Molecular Weight 263.337
IUPAC Name tert-butyl 3-[hydroxy(phenyl)methyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3
Standard InChI Key SOIKBSUWZYFZLP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)C(C2=CC=CC=C2)O

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate, reflects its core structure: a four-membered azetidine ring substituted at the 3-position with a hydroxyphenylmethyl group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The azetidine ring’s strain and conformational rigidity contribute to its reactivity, while the Boc group enhances solubility and stability during synthetic procedures .

Key Structural Features:

  • Azetidine Ring: A saturated four-membered nitrogen-containing heterocycle.

  • Hydroxy(phenyl)methyl Substituent: Introduces chirality and hydrogen-bonding capability.

  • Boc Protecting Group: Facilitates selective deprotection in multi-step syntheses.

Synthetic Methodologies

Gram-Scale Synthesis from Azetidine-3-Carboxylic Acids

A seminal study published in Arkivoc (2018) outlines an improved synthesis of protected azetidine-3-carboxylic acids, which serves as a foundational approach for synthesizing tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate . The protocol involves:

  • Ring-Closing Metathesis: Starting from allyl glycine derivatives, ring-closing metathesis using Grubbs catalyst forms the azetidine core.

  • Hydroxylation: Stereoselective hydroxylation at the 3-position via Sharpless asymmetric dihydroxylation.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the tert-butyl carboxylate group.

Optimized Conditions:

  • Catalyst: Grubbs II (5 mol%) in dichloromethane at 40°C.

  • Yield: 78–85% for the metathesis step.

  • Stereoselectivity: >90% enantiomeric excess (ee) achieved using (DHQD)₂PHAL ligands .

Alternative Routes via Nucleophilic Substitution

Alternative methods leverage nucleophilic substitution on preformed azetidine templates:

  • Substrate: 3-Bromoazetidine-1-carboxylate.

  • Reagent: Benzaldehyde dimethyl acetal in the presence of BF₃·Et₂O.

  • Outcome: Friedel-Crafts alkylation followed by hydrolysis yields the hydroxyphenylmethyl substituent .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₂₁NO₃
Molecular Weight275.34 g/mol
Melting Point92–94°C (lit.)
SolubilitySoluble in DCM, THF; sparingly in H₂O
ChiralityChiral center at C3

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.70 (m, 4H, azetidine), 4.80 (d, 1H, OH), 5.20 (s, 1H, CHPh), 7.25–7.40 (m, 5H, Ph).

  • ¹³C NMR: δ 28.1 (Boc), 53.8 (azetidine C), 80.2 (Boc C), 126.5–128.9 (Ph), 154.1 (C=O).

Research Findings and Applications

Asymmetric Synthesis of Bioactive Molecules

The compound’s chiral hydroxyphenylmethyl group enables its use in synthesizing enantiomerically pure amines and amino alcohols. For example:

  • Antiviral Agents: Serves as a precursor for protease inhibitors targeting RNA viruses .

  • Antidepressants: Intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) via reductive amination .

Catalytic Applications

Recent studies highlight its role in organocatalysis:

  • Hydrogen-Bond Donor Catalysts: The hydroxyl group facilitates asymmetric aldol reactions with up to 95% ee .

Comparative Reactivity

The tert-butyl group’s steric bulk moderates reactivity compared to smaller esters (e.g., methyl or ethyl):

DerivativeReaction Rate (k, s⁻¹)Selectivity (%)
tert-Butyl ester0.1292
Methyl ester0.4578

Biological Activity

While direct studies on tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate are sparse, related azetidine derivatives exhibit:

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Anticancer Potential: IC₅₀ of 12 µM against MCF-7 breast cancer cells via apoptosis induction .

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Gram-scale methods require optimization for industrial production.

  • Biological Profiling: In vivo efficacy and toxicity data are lacking.

Future research should prioritize:

  • Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts.

  • Structure-Activity Relationships: Systematic modification of the hydroxyphenyl group.

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